3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitrogen-based hetero-aromatic ring, which makes it a valuable scaffold for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the compound can be synthesized through a similar route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced biological activity.
Reduction: Hydroxyl derivatives that can be further functionalized.
Substitution: Various substituted pyrazole derivatives with potential pharmacological applications.
Scientific Research Applications
3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid disodium salt: Another pyrazole derivative with similar structural features.
Imidazole Derivatives: Compounds like imidazole share the heterocyclic nature and exhibit similar biological activities.
Uniqueness
3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropyl and nitrile groups contribute to its versatility in synthetic applications and its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-oxo-3-propan-2-yl-1,4-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(11)10-9-6/h4-5H,1-2H3,(H,10,11) |
InChI Key |
NWHMTCDOUGDJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=O)C1C#N |
Origin of Product |
United States |
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